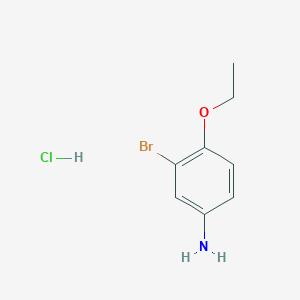

3-Bromo-4-ethoxyaniline hydrochloride

Descripción

Historical Context and Discovery

The development of 3-bromo-4-ethoxyaniline hydrochloride follows the broader historical trajectory of halogenated aniline chemistry that began in the mid-19th century with the discovery of aniline dyes. The compound's parent structure, 3-bromo-4-ethoxyaniline, was first documented in chemical databases in 2007, indicating its relatively recent emergence in the chemical literature. The specific hydrochloride salt form, bearing the Chemical Abstracts Service registry number 1803600-02-3, represents a more recent development in the optimization of this compound for practical applications.

The discovery and development of this compound can be traced to the systematic exploration of substituted anilines for pharmaceutical applications. Research efforts in the late 20th and early 21st centuries focused on developing aniline derivatives with enhanced solubility, stability, and biological activity profiles. The formation of hydrochloride salts from basic aniline compounds emerged as a standard practice to improve water solubility and crystallization properties, making these compounds more suitable for both research and potential therapeutic applications.

The compound's emergence coincides with the broader trend in medicinal chemistry toward exploring halogenated aromatic compounds. The strategic placement of bromine and ethoxy substituents reflects advances in understanding structure-activity relationships and the role of specific substitution patterns in modulating biological activity and chemical reactivity.

Position in Halogenated Aniline Chemistry

This compound occupies a distinctive position within the broader class of halogenated anilines, characterized by its specific substitution pattern that combines halogenation with alkoxy functionality. The compound belongs to the subcategory of bromoanilines, which are characterized by the presence of bromine atoms attached to the aromatic ring of aniline. This classification places it alongside other important bromoaniline derivatives that serve as key intermediates in organic synthesis.

The compound's structural features distinguish it from other halogenated anilines through its unique combination of substituents. While many halogenated anilines feature only halogen substituents, the presence of the ethoxy group at the para position relative to the bromine creates a compound with both electron-withdrawing and electron-donating characteristics. This dual functionality significantly influences its chemical reactivity and makes it particularly valuable for specific synthetic applications.

Within the broader context of substituted anilines, this compound represents an important example of how multiple functional group modifications can be employed to fine-tune chemical and biological properties. The strategic positioning of the bromine atom at the meta position relative to the amino group creates opportunities for selective functionalization, while the ethoxy group provides additional sites for chemical modification or hydrogen bonding interactions.

The compound's relationship to other members of the halogenated aniline family includes structural similarities to related compounds such as 4-bromo-3-ethoxyaniline hydrochloride, which represents a positional isomer with the bromine and ethoxy groups in reversed positions. These structural relationships provide valuable insights into structure-property relationships within this chemical class.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming substituted aromatic amines. The base compound name "aniline" indicates the presence of an amino group attached to a benzene ring, while the numerical prefixes specify the positions of the substituents. The "3-bromo" designation indicates a bromine atom at the third carbon position, while "4-ethoxy" specifies an ethoxy group (-OCH₂CH₃) at the fourth position of the benzene ring.

The compound is also known by several alternative names that reflect different naming conventions and commercial designations. These include "3-bromo-4-ethoxyaniline;hydrochloride" and the systematic name "this compound". The semicolon notation in some databases indicates the salt relationship between the organic base and hydrochloric acid.

From a chemical classification perspective, the compound falls into multiple overlapping categories. It is classified as an aromatic amine due to the presence of the amino group attached to the benzene ring. The presence of the bromine substituent places it in the category of organobrominated compounds, while the ethoxy group classifies it as an aromatic ether. The hydrochloride salt formation categorizes it as an organic salt, specifically an ammonium chloride derivative.

The compound's International Chemical Identifier Key (GLXZOPVLHBHQKC-UHFFFAOYSA-N) provides a unique digital identifier that enables unambiguous identification across chemical databases and literature. This standardized identifier system ensures consistent identification regardless of naming variations or language differences.

Propiedades

IUPAC Name |

3-bromo-4-ethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c1-2-11-8-4-3-6(10)5-7(8)9;/h3-5H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXZOPVLHBHQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803600-02-3 | |

| Record name | Benzenamine, 3-bromo-4-ethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-ethoxyaniline hydrochloride can be achieved through several methods. One common approach involves the bromination of 4-ethoxyaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-4-ethoxyaniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of 3-substituted-4-ethoxyaniline derivatives.

Oxidation: Formation of corresponding nitro or nitroso compounds.

Reduction: Formation of amine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Local Anesthetic Properties

One of the primary applications of 3-Bromo-4-ethoxyaniline hydrochloride is in the field of pharmaceuticals, particularly as a local anesthetic. Its structural characteristics allow it to interact effectively with biological systems, potentially leading to pain management therapies. Research indicates that compounds with similar structures exhibit local anesthetic effects, making this compound a candidate for further exploration in pain relief applications.

Chemical Probes in Biological Research

This compound is also utilized as a chemical probe in biological studies. Its ability to bind selectively to specific biological targets makes it valuable for investigating cellular mechanisms and pathways. The compound's interaction studies reveal its binding affinities, which can be crucial in drug development and understanding disease mechanisms .

Chemical Synthesis and Analysis

Synthesis Methods

The synthesis of this compound involves multiple steps, typically including bromination and ethoxylation of an aniline derivative. The complexity of its synthesis reflects the intricate nature of the compound, which features several functional groups that enhance its reactivity and interaction capabilities.

Analytical Applications

In analytical chemistry, this compound is employed in chromatography and mass spectrometry techniques for the analysis of various substances. Its unique chemical properties allow for precise identification and quantification in complex mixtures .

Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-3-ethoxyaniline hydrochloride | Similar bromo and ethoxy groups | Less complex structure |

| 3-Chloro-4-(2-diethylaminoethoxy)-5-ethoxyaniline | Chlorine instead of bromine | Potentially different biological activity |

| 3-Bromo-5-butoxy-beta-(diethylamino)-p-phenetidine | Longer butoxy chain | Different pharmacokinetics due to chain length |

This table illustrates the structural similarities and differences among compounds related to this compound, highlighting how these variations can influence their biological activities and applications.

Safety and Handling Considerations

While exploring the applications of this compound, it is crucial to acknowledge safety considerations. The compound is classified as harmful if swallowed or inhaled, and it may cause skin irritation. Proper handling protocols must be established to mitigate these risks during laboratory use .

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-ethoxyaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and ethoxy substituents can influence the compound’s binding affinity and selectivity towards molecular targets .

Comparación Con Compuestos Similares

3-Chloro-4-Ethoxyaniline Hydrochloride (Compound 6b)

3-Bromo-4-Methoxyaniline Hydrochloride (CAS: 80523-34-8)

4-Bromo-3-Ethoxyaniline Hydrochloride (CAS: 125756-95-8)

- Structural Difference : Positional isomer with bromine at the 4-position and ethoxy at the 3-position.

- Molecular Formula: Identical (C₈H₁₁BrClNO), but distinct regiochemistry alters electronic effects.

2-Bromo-4-Ethylaniline Hydrochloride (CAS: 182678-10-0)

- Structural Difference : Ethoxy (-OCH₂CH₃) replaced by ethyl (-CH₂CH₃) at the 4-position; bromine at the 2-position.

- Polarity : Ethyl group reduces polarity, decreasing solubility in aqueous media compared to ethoxy derivatives.

- Hazards : Classified under GHS but lacks specific hazard data .

Key Comparative Data Table

Research Findings and Implications

- Synthetic Utility : Ethoxy derivatives (e.g., 3-Bromo-4-ethoxyaniline HCl) are preferred in reactions requiring moderate electron-donating groups, whereas methoxy analogs offer faster kinetics in some substitutions .

- Regiochemical Effects : Positional isomers (e.g., 4-Bromo-3-ethoxy vs. 3-Bromo-4-ethoxy) exhibit divergent chromatographic behaviors (e.g., HPLC retention times) due to altered dipole moments .

- Hazard Profiles : While all compounds share GHS classifications, brominated derivatives may pose higher environmental persistence risks compared to chlorinated analogs .

Actividad Biológica

3-Bromo-4-ethoxyaniline hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound through a review of relevant studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₀BrClN₁O, featuring a bromine atom and an ethoxy group attached to an aniline structure. The presence of these substituents influences its biological activity, particularly in relation to its interactions with biological targets.

Mechanisms of Biological Activity

Antiproliferative Effects

Research indicates that compounds similar to 3-bromo-4-ethoxyaniline exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that the introduction of bromine at the 3-position can enhance the cytotoxicity of related compounds by affecting their interaction with tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Inhibition of Enzymatic Activity

The compound has also been studied for its inhibitory effects on specific enzymes critical for cellular metabolism. For example, it has been suggested that derivatives of 3-bromo-4-ethoxyaniline can act as inhibitors of S-adenosylmethionine decarboxylase (AdoMetDC), an enzyme essential for polyamine synthesis in protozoan parasites like Trypanosoma brucei . This inhibition can disrupt the growth and proliferation of these parasites, suggesting potential applications in treating diseases such as human African trypanosomiasis.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-bromo-4-ethoxyaniline. Modifications to the aniline ring and the introduction of various substituents can significantly alter its potency and selectivity. For instance, studies have demonstrated that compounds with different halogen substitutions exhibit varying degrees of antiproliferative activity, with bromine often providing a balance between potency and selectivity against tumor cells while minimizing toxicity to normal cells .

Case Studies

Case Study 1: Antiproliferative Activity Against Cancer Cell Lines

In a study evaluating the antiproliferative activity of several brominated anilines, 3-bromo-4-ethoxyaniline was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC₅₀ values comparable to those of established chemotherapeutic agents . The mechanism was attributed to the compound's ability to disrupt microtubule dynamics.

Case Study 2: Inhibition of Trypanosoma brucei Growth

Another investigation focused on the potential use of 3-bromo-4-ethoxyaniline as an inhibitor of T. brucei growth. The study found that certain derivatives exhibited selective inhibition of AdoMetDC, leading to a decrease in parasite viability in vitro. This suggests that further development could lead to effective treatments for trypanosomiasis .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-4-ethoxyaniline hydrochloride, and what critical reaction parameters must be optimized?

- Methodological Answer : A typical synthesis involves bromination of 4-ethoxyaniline using reagents like N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (e.g., benzoyl peroxide) . Subsequent hydrochloride salt formation is achieved via treatment with dry HCl in diethyl ether . Key parameters include reaction temperature (optimized at 70–80°C for bromination), stoichiometry of NBS, and inert atmosphere conditions to prevent side reactions. Purification often employs recrystallization from ethanol/water mixtures or column chromatography for intermediates .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Essential techniques include:

- FTIR Spectroscopy : To confirm functional groups (e.g., NH stretch at ~3200 cm⁻¹, C-Br at ~560 cm⁻¹) .

- HPLC : For purity assessment using reverse-phase C18 columns with UV detection at 254 nm, employing acetonitrile/water gradients .

- Melting Point Analysis : Compare observed mp (e.g., ~249–254°C) with literature values .

- Elemental Analysis : Verify C, H, N, and Br content within ±0.4% of theoretical values .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidative degradation . Desiccants like silica gel should be used to minimize moisture uptake. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects or residual protons. Use deuterated DMSO-d₆ for NMR to enhance solubility and assign peaks unambiguously. For example:

- ¹H NMR : Aromatic protons appear as a doublet (J = 8.5 Hz) at δ 7.2–7.4 ppm, while the ethoxy group shows a quartet at δ 1.3–1.5 ppm .

- ¹³C NMR : The brominated carbon resonates at δ 115–120 ppm, distinct from chlorine-containing analogs . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What strategies are effective in minimizing impurities such as de-brominated byproducts or ethoxy group cleavage during synthesis?

- Methodological Answer :

- Byproduct Suppression : Use excess NBS (1.2–1.5 eq.) and controlled radical initiation to avoid incomplete bromination .

- Ethoxy Stability : Avoid strong acids during salt formation; replace HCl gas with milder HCl/dioxane solutions .

- Purification : Employ preparative HPLC with trifluoroacetic acid (0.1%) in the mobile phase to separate polar impurities .

Q. How can researchers design experiments to study the interaction of this compound with biological targets like kinases or receptors?

- Methodological Answer :

- Kinase Assays : Use recombinant p38 MAP kinase in inhibition studies, measuring IC₅₀ via luminescent ATP consumption assays (e.g., ADP-Glo™) .

- Docking Studies : Perform molecular docking with AutoDock Vina, using the compound’s 3D structure (optimized via DFT calculations) to predict binding modes .

- Cellular Uptake : Radiolabel the compound with ¹⁴C (e.g., via [¹⁴C]-cyanide intermediates) to track intracellular distribution .

Q. What analytical methods are suitable for profiling degradation products under stress conditions (e.g., heat, light)?

- Methodological Answer : Conduct forced degradation studies:

- Thermal Stress : Heat at 80°C for 24 hours; analyze via LC-MS/MS to identify dehydrohalogenation products (e.g., loss of HCl) .

- Photolysis : Expose to UV light (254 nm) for 48 hours; detect quinone-like oxidation products using diode array detectors .

- Hydrolytic Stability : Test in pH 1.2 (HCl) and pH 9.0 (borate buffer) to monitor ethoxy group cleavage .

Methodological Notes for Experimental Design

- Safety Protocols : Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods to handle the compound, as it may cause skin/eye irritation .

- Data Reproducibility : Report reaction conditions (e.g., solvent purity, catalyst lot numbers) to address variability in yields .

- Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal (e.g., halogenated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.